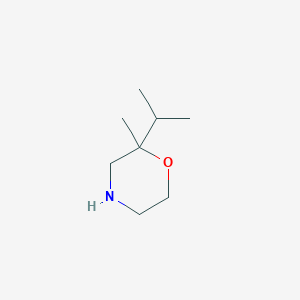![molecular formula C13H13NO B13590840 O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
O-[(2-phenylphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(2-phenylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This particular compound features a phenyl group attached to the nitrogen atom and a benzyl group attached to the oxygen atom, making it a unique derivative of hydroxylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts, followed by mild hydrolysis to obtain the desired hydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides is one such method that offers short reaction times and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
O-[(2-phenylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitroso compounds from oxidation, primary amines from reduction, and various substituted hydroxylamines from nucleophilic substitution.
Scientific Research Applications
O-[(2-phenylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and benzofurans.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[(2-phenylphenyl)methyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions without the need for expensive metal catalysts . The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-[(2-phenylphenyl)methyl]hydroxylamine include:
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- 2,4-dinitrophenylhydroxylamine (DPH)
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Unlike other hydroxylamines, it can facilitate the formation of complex molecular architectures without the need for metal catalysts, making it valuable in both academic and industrial research .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
O-[(2-phenylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO/c14-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 |
InChI Key |
ADBRBFJRWBLKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


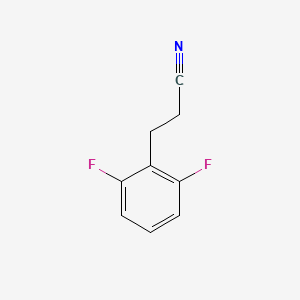
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
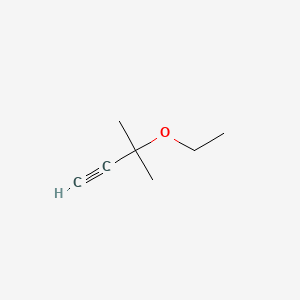

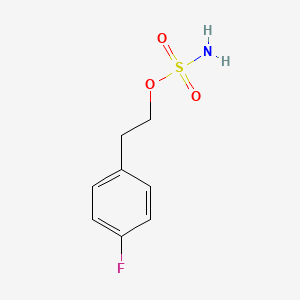
aminehydrochloride](/img/structure/B13590779.png)


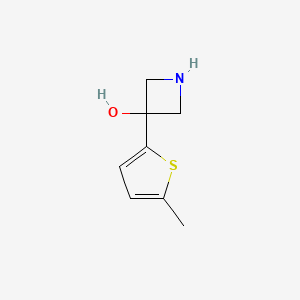
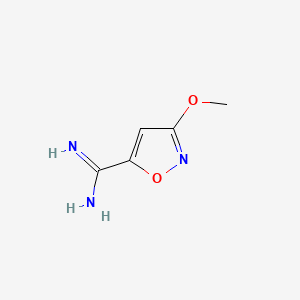
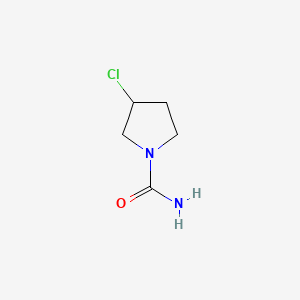
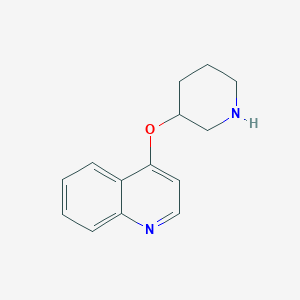
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
